molecular formula C18H21NO4 B4037576 methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate

methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate

Cat. No.: B4037576
M. Wt: 315.4 g/mol
InChI Key: QUPBDXLDBWBRDY-UHFFFAOYSA-N
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Description

Methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C18H21NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 315.14705815 g/mol and the complexity rating of the compound is 458. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Biofilm Inhibition

Novel derivatives of benzofuran linked with piperazine, including similar structures to the query compound, have shown promising antibacterial efficacies against strains such as E. coli, S. aureus, and S. mutans. These compounds also exhibited significant biofilm inhibition activities, surpassing those of the reference drug Ciprofloxacin in effectiveness. Furthermore, their ability to inhibit MRSA and VRE strains highlights their potential in addressing antibiotic resistance challenges (Mekky & Sanad, 2020).

Study of L-type Ca2+ Channels

Research on benzofuran analogues has contributed to understanding the modulation of L-type Ca2+ channels, crucial for various physiological processes. Certain enantiomers of these compounds have been identified as effective agonists or blockers of these channels, offering insights into their structural and functional aspects (Visentin et al., 1999).

Orexin Receptor Antagonism

Compounds structurally related to the query, acting as orexin receptor antagonists, are under development for treating insomnia. These antagonists show the potential for managing sleep disorders by modulating orexin-mediated pathways, with one such compound demonstrating extensive metabolism and indicating the benzofuran ring's crucial role in its bioactivity profile (Renzulli et al., 2011).

Sigma Receptor Ligands

Spiro compounds, including benzofuran and piperidine moieties, have been evaluated for their binding properties to sigma receptors, which are implicated in various neurological disorders. These studies provide a foundation for developing therapeutic agents targeting sigma receptors for the treatment of brain conditions (Maier & Wünsch, 2002).

Compulsive Food Consumption

In the context of binge eating, compounds with benzofuran and piperidine structures have been explored for their ability to modulate orexin receptors, indicating a significant role of OX1R mechanisms in compulsive food intake. This research suggests potential pharmacological interventions for eating disorders featuring compulsive components (Piccoli et al., 2012).

Properties

IUPAC Name

methyl 1-(3,5-dimethyl-1-benzofuran-2-carbonyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-4-5-15-14(10-11)12(2)16(23-15)17(20)19-8-6-13(7-9-19)18(21)22-3/h4-5,10,13H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUPBDXLDBWBRDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate
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methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate
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methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate
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methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate
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methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate
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methyl 1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.